

TAS-303 Drug Interaction Technical Support Center

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This technical support center provides researchers, scientists, and drug development professionals with detailed information on **TAS-303** drug interaction studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of TAS-303?

A1: **TAS-303** is a novel, selective norepinephrine reuptake inhibitor (NRI).[1][2][3][4][5] It is being developed for the treatment of stress urinary incontinence (SUI).[1][2] Its therapeutic effect is believed to be mediated by increasing urethral pressure, which helps to prevent involuntary urine leakage during physical exertion.[2][4][5] Unlike some other medications for SUI, such as duloxetine, **TAS-303** is highly selective for the peripheral nervous system and does not have a significant effect on serotonin reuptake, which may lead to a better safety profile with fewer central nervous system-related side effects.[2][3][4]

Q2: What is the potential for **TAS-303** to have drug-drug interactions?

A2: Based on in vitro studies and physiologically based pharmacokinetic (PBPK) modeling, **TAS-303** was identified as having the potential to inhibit cytochrome P450 (CYP) 3A.[1][6] A clinical drug-drug interaction study was conducted to investigate this further. The study found that **TAS-303** is a weak inhibitor of intestinal CYP3A but does not have a significant inhibitory effect on hepatic CYP3A.[1][6]

Q3: Has TAS-303 been studied in combination with other drugs? If so, which ones?







A3: Yes, a clinical study investigated the interaction of **TAS-303** with simvastatin (an oral CYP3A substrate) and midazolam (an intravenous CYP3A substrate).[1][6]

Q4: What were the quantitative results of the drug interaction study with simvastatin and midazolam?

A4: When co-administered with **TAS-303**, the peak plasma concentration (Cmax) of simvastatin increased by 1.326-fold and the area under the plasma concentration-time curve (AUC) increased by 1.420-fold.[1][6] For midazolam, the AUC increased by 1.090-fold, which was not considered a significant interaction.[1][6]

Q5: What is the clinical significance of the observed interaction with simvastatin?

A5: The interaction between **TAS-303** and simvastatin is classified as a weak pharmacokinetic interaction.[1][6] While there was a measurable increase in simvastatin exposure, no clinically important safety concerns were raised in the study.[1][6] This suggests that while caution should be exercised, co-administration is not strictly contraindicated, though monitoring may be advisable.

Q6: Are there any known adverse effects of **TAS-303**?

A6: Clinical trials have shown **TAS-303** to have a favorable safety profile.[2][7] Adverse events reported were generally mild to moderate, with no serious adverse events or discontinuations due to adverse events noted in a phase 2 study.[7][8] Notably, nervous system- or gastrointestinal-related adverse drug reactions, such as nausea, have been reported to be absent, which is an improvement over other drugs like duloxetine.[2][4][7][8]

Troubleshooting Guide

Issue: Unexpected patient response when co-administering TAS-303 with a CYP3A substrate.

- Possible Cause: Although TAS-303 is a weak inhibitor of intestinal CYP3A, individual patient variability in CYP3A expression and function could lead to a more pronounced interaction in some individuals.
- Troubleshooting Steps:



- Review the patient's concomitant medications for other CYP3A substrates or inhibitors which could be contributing to the interaction.
- Consider therapeutic drug monitoring for the co-administered drug if available and clinically indicated.
- Evaluate for any signs or symptoms of toxicity related to the co-administered drug.
- If a clinically significant interaction is suspected, consider dose adjustment of the coadministered drug or switching to an alternative agent that is not a CYP3A substrate.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Simvastatin and Midazolam With and Without **TAS-303**

| Co-administered Drug | Parameter | Ratio (Drug + TAS-303) / Drug alone (90% CI) |
|----------------------|--------------------------|-------------------------------------------------|
| Simvastatin (Oral) | Cmax | 1.326 (1.089 - 1.615)[6] |
| AUC0-t | 1.420 (1.041 - 1.938)[6] | |
| Midazolam (IV) | AUC0-t | 1.090 (not specified in source) [1] |

Experimental Protocols

Protocol: Clinical Drug-Drug Interaction Study of TAS-303 with CYP3A Substrates

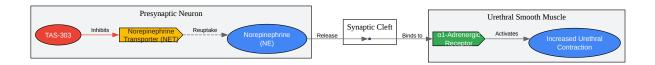
- Study Design: This was an open-label, single-group study.[1][6]
- Participants: 12 healthy participants were enrolled.[1][6]
- Methodology:
 - Participants received a single oral dose of simvastatin 5 mg.

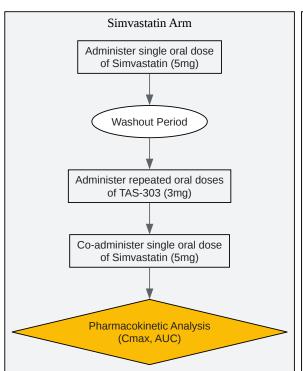


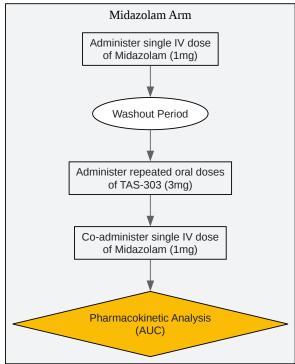
- After a washout period, the same participants received repeated oral administration of TAS-303 3 mg.
- Following the repeated dosing of TAS-303, a single oral dose of simvastatin 5 mg was coadministered.
- Separately, participants received a single intravenous dose of midazolam 1 mg.
- After a washout period and repeated oral administration of TAS-303 3 mg, a single intravenous dose of midazolam 1 mg was co-administered.
- Pharmacokinetic parameters (Cmax and AUC) of simvastatin and midazolam were measured at baseline (drug alone) and after co-administration with TAS-303.
- Data Analysis: Geometric mean ratios (GMRs) and 90% confidence intervals were calculated for the pharmacokinetic parameters to assess the magnitude of the interaction.

Visualizations









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